4-tert-Butoxybenzyl alcohol
CAS No.: 51503-08-3
Cat. No.: VC2007698
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51503-08-3 |
---|---|
Molecular Formula | C11H16O2 |
Molecular Weight | 180.24 g/mol |
IUPAC Name | [4-[(2-methylpropan-2-yl)oxy]phenyl]methanol |
Standard InChI | InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
Standard InChI Key | HXCIWXCKKJLNMH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CO |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CO |
Introduction
Parameter | Information |
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CAS Number | 877-65-6 |
Molecular Formula | C₁₁H₁₆O |
Molecular Weight | 164.248 g/mol |
IUPAC Name | (4-tert-butylphenyl)methanol |
Synonyms | 4-tert-butyl phenyl methanol, p-tert-butylbenzyl alcohol, 4-t-butylbenzyl alcohol, benzenemethanol, 4-(1,1-dimethylethyl) |
MDL Number | MFCD00004662 |
InChI Key | FVEINXLJOJPHLH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CO |
Physical and Chemical Properties
4-tert-Butylbenzyl alcohol presents as a clear liquid ranging from colorless to light yellow. Its physical and chemical properties make it valuable for diverse applications in chemical synthesis.
Physical Properties
The compound's physical properties have been well-characterized through multiple analytical studies, as outlined in Table 2.
Table 2: Physical Properties of 4-tert-Butylbenzyl Alcohol
Solubility Characteristics
The solubility profile of 4-tert-Butylbenzyl alcohol is particularly relevant for its applications in synthesis and formulation processes. The compound is soluble in alcohols but exhibits poor water solubility . This property profile influences its behavior in reaction media and extraction procedures.
Synthesis and Production Methods
Multiple synthetic routes have been developed to produce 4-tert-Butylbenzyl alcohol, with reduction of the corresponding aldehyde being one of the most common approaches.
Reduction of 4-tert-Butylbenzaldehyde
A well-documented synthesis pathway involves the reduction of 4-tert-butylbenzaldehyde using sodium borohydride:
"In a round-bottomed flask, 4-tert-butyl-benzaldehyde (5.00 g, 30.8 mmol, 1 equiv.) was diluted in absolute ethanol (20 mL), then a suspension of NaBH₄ (768 mg, 20.3 mmol, 0.66 equiv.) in 30 mL of absolute EtOH was added. The reaction mixture was allowed to stir for 30 minutes at room temperature. The reaction mixture was quenched with aq. 10% NaOH and stirred until the solution was homogeneous."
This synthesis approach yields the target compound efficiently with good purity, making it suitable for both laboratory and industrial-scale production.
Industrial Applications and Uses
The versatility of 4-tert-Butylbenzyl alcohol makes it valuable across multiple industries and applications.
Key Application Areas
4-tert-Butylbenzyl alcohol serves as an important raw material and intermediate in several industrial sectors:
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Organic synthesis precursor
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Pharmaceutical industry intermediates
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Agrochemical manufacturing
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Polymer chemistry applications
Polymer Science Applications
Chemical Reactions and Reactivity
The reactivity profile of 4-tert-Butylbenzyl alcohol is dominated by its functional groups - the hydroxyl group and the aromatic ring with tert-butyl substituent.
Hydrogenolysis
The compound undergoes hydrogenolysis reactions under specific conditions:
"To a solution of benzyl alcohol (1mmol) and triethylsilane (amount indicated in Table 2) in ethanol (5mL) was added 10 mg of Pd NPs/rGO under an argon atmosphere. The resulting mixture was stirred for the time indicated in Table 2 prior to GC-MS analysis."
This reaction produces 4-tert-butyltoluene with high yield (~90%) and demonstrates the reactivity of the benzyl alcohol moiety.
Friedel-Crafts Benzylation
4-tert-Butylbenzyl alcohol participates in Friedel-Crafts benzylation reactions, particularly when activated with XtalFluor-E. These reactions have been studied with various arenes:
"4-tert-butylbenzyl alcohol (4) (35 mg, 0.213 mmol, 1 equiv.) was dissolved in a mixture of benzene (0.77 mL, 90% of the volume required for a 0.25 M substrate concentration) and HFIP (85 μL, 10% of the volume required for a 0.25 M substrate concentration). XtalFluor-E (54 mg, 1.1 equiv.) was then added and the vial was sealed. The resulting solution was stirred for 18 h at 60 °C."
This reactivity profile demonstrates its utility in carbon-carbon bond formation reactions relevant to pharmaceutical and fine chemical synthesis.
Inclusion Complex Formation
One of the most interesting properties of 4-tert-Butylbenzyl alcohol is its ability to form inclusion complexes with cyclodextrins, particularly β-cyclodextrin.
β-Cyclodextrin Complex Formation and Properties
The complex between 4-tert-Butylbenzyl alcohol and β-cyclodextrin has been extensively studied for its unique properties:
"The frequency and temperature dependence of the real (ε') and imaginary (ε'') parts of the dielectric constant of polycrystalline complex β-cyclodextrin-4-t-butylbenzyl alcohol [β-CD TERB 11.2H₂O] and β-cyclodextrin [β-CD 9.8H₂O] and of the corresponding dried forms (β-CD TERB 3.8H₂O and β-CD 2.4H₂O, respectively) has been investigated, in the frequency range 0-100kHz and temperature range 130-350K."
This research has revealed an interesting phenomenon: "An apparent negative activation energy before the transition temperature can be attributed to reorientation of the hydrogen bonding around the cyclodextrin molecules, and it is related to endothermic drifts observed by calorimetric studies of β-CD."
Oxidation Studies
The selective oxidation of 4-tert-Butylbenzyl alcohol has been investigated in specialized reaction systems:
"Selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and phase transfer catalyst has been investigated in a membrane reactor."
This research direction is particularly relevant for developing green chemistry approaches to the synthesis of corresponding aldehydes or carboxylic acids.
Parameter | Information |
---|---|
GHS Classification | GHS07 (Warning) |
Hazard Codes | H315, H319 |
Hazard Classifications | Eye Irrit. 2 - Skin Irrit. 2 |
Storage Class | 10 - Combustible liquids |
Storage Recommendations | Store in cool place. Keep container tightly closed in a dry and well-ventilated place. |
Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides, strong acids |
Personal Protective Equipment
When handling this compound, appropriate personal protective equipment should be used, including eyeshields, gloves, and multi-purpose combination respirator cartridge (US) .
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